![molecular formula C23H19N5O2 B2821429 2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2202425-19-0](/img/structure/B2821429.png)
2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational modeling, to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would look at how the compound behaves in various chemical reactions. It might include information about its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability) .Aplicaciones Científicas De Investigación
Given the absence of direct matches, here are some general insights into the types of scientific research applications that compounds with similar structural features might have:
Isoquinoline Derivatives in Medicinal Chemistry
Isoquinoline scaffolds are commonly found in compounds with a broad range of biological activities. They have been explored for their potential in treating diseases such as cancer, neurological disorders, and infectious diseases. For example, isoquinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing significant correlations between their structure and antimicrobial efficacy (Desai & Dodiya, 2014).
Azetidine-Containing Compounds
Azetidine rings, due to their strained cyclic structure, are often investigated in drug design for their unique pharmacokinetic properties and as building blocks for the synthesis of more complex molecules. They can serve as precursors or intermediates in the synthesis of a variety of biologically active compounds, including those with antibacterial (Fujita et al., 1998) and antitumor activities.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-21-8-7-20(18-5-3-10-24-12-18)26-28(21)15-16-13-27(14-16)23(30)22-19-6-2-1-4-17(19)9-11-25-22/h1-12,16H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZGPAUAOACXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

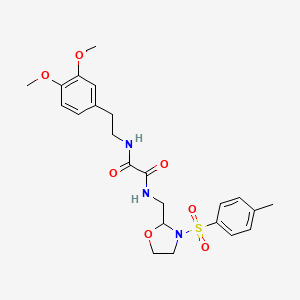
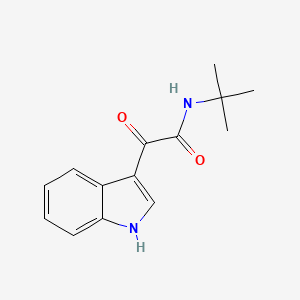
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)
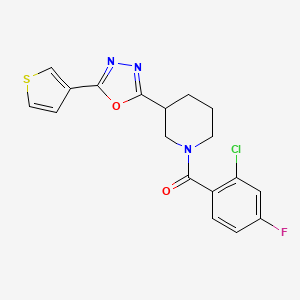

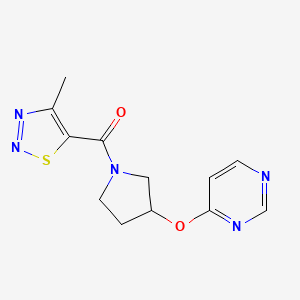
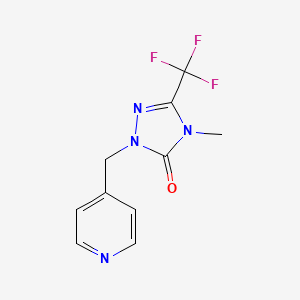
![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
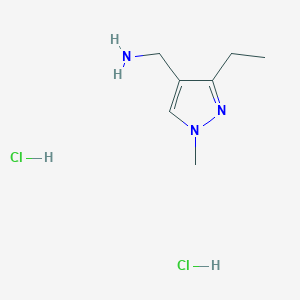
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)